molecular formula C9H7F3O2S B6315401 4-(Trifluoromethylthio)phenyl acetate CAS No. 1357624-42-0

4-(Trifluoromethylthio)phenyl acetate

Cat. No.: B6315401
CAS No.: 1357624-42-0
M. Wt: 236.21 g/mol
InChI Key: QKCMBPVCMOFCID-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenyl acetate is an organic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of acyl trifluoromethylthioarenes and is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further esterified with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylthio)phenyl acetate typically involves the reaction of 4-(Trifluoromethylthio)phenol with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(Trifluoromethylthio)phenyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The acetate group can undergo hydrolysis to release the active phenol, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethylthio)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an acetate group.

    4-(Trifluoromethyl)phenyl acetate: Lacks the sulfur atom present in 4-(Trifluoromethylthio)phenyl acetate.

Uniqueness

This compound is unique due to the presence of both the trifluoromethylthio and acetate groups, which confer distinct chemical and biological properties. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, while the acetate group provides a site for hydrolysis and subsequent release of the active phenol .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMBPVCMOFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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